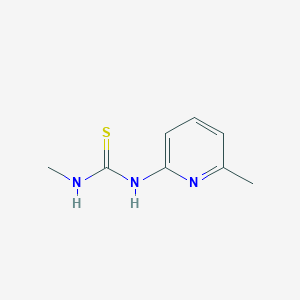
1-Methyl-3-(6-methylpyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C7H9N3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
6-methyl-2-aminopyridine+methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-3-(6-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(6-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The pyridine ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a similar structure but without the pyridine substitution.
1-(4-Methylpyridin-2-yl)thiourea: A similar compound with the methyl group at the 4-position of the pyridine ring.
N-Methylthiourea: A simpler derivative with a methyl group on the nitrogen atom.
Uniqueness
1-Methyl-3-(6-methylpyridin-2-yl)thiourea is unique due to the presence of both the thiourea and pyridine moieties, which confer distinct chemical and biological properties. The substitution pattern on the pyridine ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
59180-98-2 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-methyl-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-6-4-3-5-7(10-6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |
InChI Key |
FIPDVDIHCMPPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


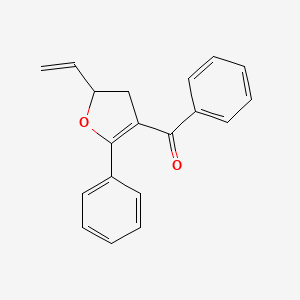
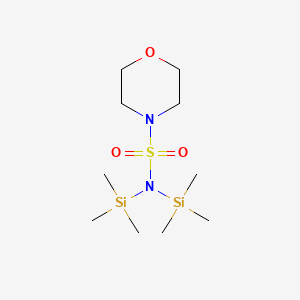
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
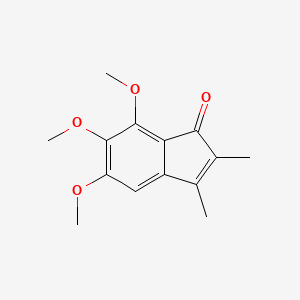
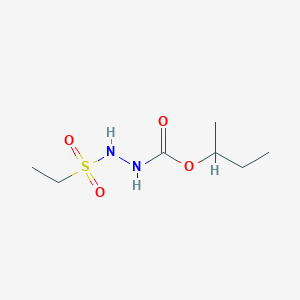
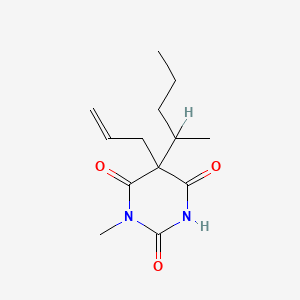
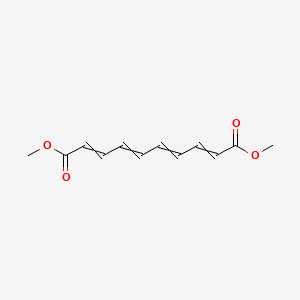
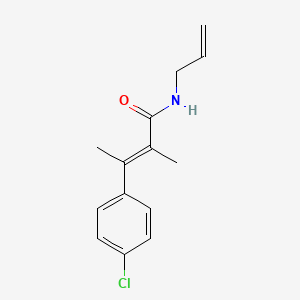
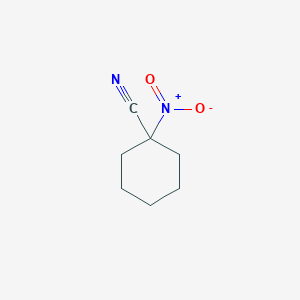
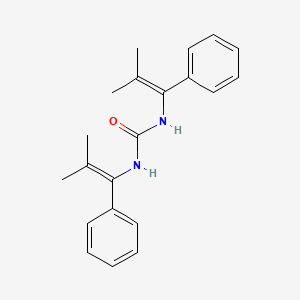
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
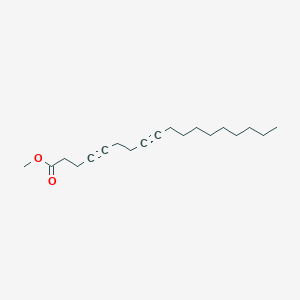
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
